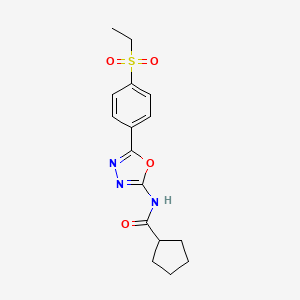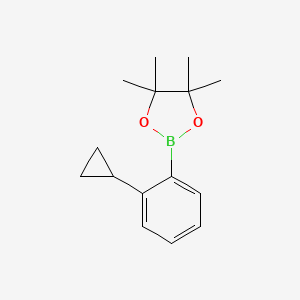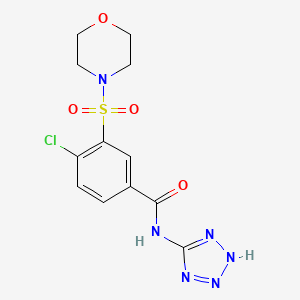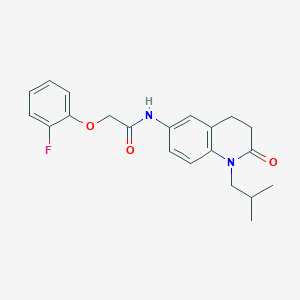![molecular formula C15H21NO4S2 B2900856 (1R,5S)-8-(benzylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1705921-72-7](/img/structure/B2900856.png)
(1R,5S)-8-(benzylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S)-8-(benzylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane, also known as WIN 64821, is a chemical compound that belongs to the class of bicyclic azetidines. This compound has been of great interest to the scientific community due to its potential applications in pharmacology and medicinal chemistry. 2.1]octane.
Wirkmechanismus
The mechanism of action of (1R,5S)-8-(benzylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane is not fully understood. However, it is believed to act as a competitive inhibitor of the dopamine transporter. This results in an increase in the concentration of dopamine in the synaptic cleft, which can lead to increased dopamine signaling and the potential for therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the striatum and nucleus accumbens, which are regions of the brain that are involved in reward and addiction. It has also been shown to decrease the uptake of dopamine in the striatum, which could contribute to the potential therapeutic effects of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (1R,5S)-8-(benzylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane is its potential as a selective inhibitor of the dopamine transporter. This could make it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of the compound is its relatively low potency, which could make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (1R,5S)-8-(benzylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane. One area of research is the development of more potent derivatives of the compound, which could be useful in studying the role of dopamine in various physiological and pathological processes. Another area of research is the development of new drugs based on the structure of this compound, which could have potential therapeutic applications in the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential effects on other neurotransmitter systems.
Synthesemethoden
The synthesis of (1R,5S)-8-(benzylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane involves several steps. The first step is the protection of the amino group of (R)-2-azabicyclo[3.2.1]octane with benzyl chloroformate to form the benzyl carbamate. The second step involves the oxidation of the methyl group of the benzyl carbamate with m-chloroperbenzoic acid to form the corresponding aldehyde. The third step is the reaction of the aldehyde with sodium sulfite and sodium cyanoborohydride to form the corresponding alcohol. The fourth step involves the sulfonation of the alcohol with sulfur trioxide and the subsequent reaction with sodium methoxide to form this compound.
Wissenschaftliche Forschungsanwendungen
(1R,5S)-8-(benzylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane has been extensively studied for its potential applications in pharmacology and medicinal chemistry. One of the major areas of research has been the development of new drugs for the treatment of various diseases. For example, this compound has been shown to have potential as a selective inhibitor of the dopamine transporter, which could be useful in the treatment of drug addiction and other psychiatric disorders.
Eigenschaften
IUPAC Name |
8-benzylsulfonyl-3-methylsulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S2/c1-21(17,18)15-9-13-7-8-14(10-15)16(13)22(19,20)11-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTLGOXCQMEZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-(1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2900774.png)
![tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate](/img/structure/B2900775.png)
![7-cyclopentyl-5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2900777.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2900779.png)
![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[2-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2900780.png)



![(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid](/img/structure/B2900786.png)
![2-((5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2900787.png)


